molecular formula C14H8F2N2O4 B12521298 (E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid

(E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid

Cat. No.: B12521298
M. Wt: 306.22 g/mol
InChI Key: SPESAVKRRMKMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid is an azo compound characterized by a terephthalic acid backbone (benzene ring with two para-carboxylic acid groups) and an (E)-configured diazenyl group substituted with a 2,6-difluorophenyl moiety. The fluorine substituents on the phenyl ring enhance electronegativity and may influence electronic properties, solubility, and intermolecular interactions. Azo compounds like this are often explored for applications in dyes, sensors, and optoelectronic materials due to their chromophoric and structural tunability.

Properties

Molecular Formula

C14H8F2N2O4

Molecular Weight

306.22 g/mol

IUPAC Name

2-[(2,6-difluorophenyl)diazenyl]terephthalic acid

InChI

InChI=1S/C14H8F2N2O4/c15-9-2-1-3-10(16)12(9)18-17-11-6-7(13(19)20)4-5-8(11)14(21)22/h1-6H,(H,19,20)(H,21,22)

InChI Key

SPESAVKRRMKMQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N=NC2=C(C=CC(=C2)C(=O)O)C(=O)O)F

Origin of Product

United States

Preparation Methods

The synthesis of (E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid typically involves the diazotization of 2,6-difluoroaniline followed by a coupling reaction with terephthalic acid. The reaction conditions often include the use of acidic or basic media to facilitate the diazotization and coupling processes . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

(E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Materials Science Applications

Polymer Synthesis

  • The compound serves as a precursor for the synthesis of functional polymers. Its structure allows for modifications that can enhance the properties of polymers, making them suitable for specific applications such as coatings and composites. For instance, its incorporation into polyesters can improve thermal stability and mechanical strength.

Metal-Organic Frameworks (MOFs)

  • (E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid has been utilized in the formation of nanoporous metal-organic frameworks. These frameworks exhibit high surface areas and tunable porosity, making them ideal for gas storage and separation applications. A study demonstrated that SURMOFs grown from this compound exhibited enhanced ionic conduction properties, which are critical for energy storage devices .

Pharmaceutical Applications

Drug Delivery Systems

  • The compound's ability to form stable complexes with therapeutic agents makes it a candidate for drug delivery systems. Its diazenyl moiety can facilitate the release of drugs in a controlled manner, enhancing therapeutic efficacy while minimizing side effects. Research indicates that similar compounds have been successfully used in targeted drug delivery systems .

Anticancer Activity

  • Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The fluorinated phenyl group can influence biological activity by enhancing lipophilicity and cellular uptake. Case studies have indicated that related diazenyl compounds exhibit selective cytotoxicity against cancer cell lines, warranting further investigation into their mechanisms of action .

Nanotechnology Applications

Electrolytes in Energy Storage

  • The compound has been explored as a component in electrolytes for batteries and supercapacitors. Its unique structural features contribute to improved ionic conductivity when integrated into nanoporous structures. Research findings highlight its potential to enhance the performance of energy storage devices through better charge transport mechanisms .

Sensors

  • (E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid has shown promise in sensor applications due to its ability to undergo reversible redox reactions. This property can be harnessed for the development of chemical sensors capable of detecting specific analytes at low concentrations. Case studies demonstrate its effectiveness in environmental monitoring applications .

Case Studies

Study Title Application Focus Findings
Ionic Conduction in Nanoporous MaterialsEnergy StorageDemonstrated enhanced ionic conductivity using SURMOFs derived from (E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid .
Drug Delivery SystemsTargeted TherapyShowed potential for controlled drug release with reduced side effects .
Anticancer ActivityCancer TreatmentIndicated selective cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of (E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid involves its interaction with specific molecular targets. The diazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and properties. This photoisomerization can be exploited in the design of photoresponsive materials and molecular switches .

Comparison with Similar Compounds

Structural Comparisons

The compound differs from structurally related azo dyes in its core aromatic system and substituents:

  • Core Structure : Terephthalic acid (two carboxylic acid groups at positions 1 and 4) vs. nitrobenzoic acid (one carboxylic acid and a nitro group at position 5 in ’s analogs) .
  • Diazenyl Substituents: A 2,6-difluorophenyl group vs. pyrazole-derived groups (e.g., 3,5-diamino-1H-pyrazol-4-yl in Compound A of ).
Spectroscopic and Solvatochromic Properties
  • UV-Vis Absorption: Fluorine substituents may blue-shift absorption maxima compared to nitro or amino groups due to reduced conjugation. ’s analogs showed solvatochromism in solvents like DMSO and methanol, with absorption shifts dependent on solvent polarity .
  • NMR/IR Spectroscopy : The carboxylic acid protons in terephthalic acid would resonate downfield (~12–14 ppm in $^1$H NMR), distinct from nitrobenzoic acid analogs. IR would show strong C=O stretches (~1700 cm$^{-1}$) and azo bond vibrations (~1400–1600 cm$^{-1}$) .
Theoretical and Computational Analyses

utilized DFT to validate experimental spectroscopic data for pyrazole-based azo dyes. For the target compound, similar calculations could predict:

  • Electron Distribution : Fluorine’s electronegativity may localize electron density on the phenyl ring, affecting HOMO-LUMO gaps.
  • Thermodynamic Stability : The E-configuration is typically more stable than Z due to reduced steric hindrance, as seen in analogous azo systems .

Table 1: Key Comparison with Analogs

Feature Target Compound Analogs (A–D)
Core Structure Terephthalic acid 5-Nitrobenzoic acid
Diazenyl Substituent 2,6-Difluorophenyl Pyrazole derivatives (e.g., amino, hydroxy)
Synthesis Method Diazonium coupling Diazonium coupling with active methylene compounds
Solvatochromism Predicted in polar solvents Observed in DMSO, methanol, etc.
Theoretical Validation DFT potential (unvalidated) DFT-experimental correlation confirmed

Biological Activity

(E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid, a compound derived from terephthalic acid, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be characterized as follows:

  • IUPAC Name : (E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid
  • Molecular Formula : C15_{15}H10_{10}F2_{2}N2_{2}O4_{4}
  • Molecular Weight : 306.22 g/mol

The presence of the difluorophenyl group and the diazenyl linkage contributes to its unique chemical properties, which may influence its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to (E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid exhibit significant antitumor properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. For instance:

  • Case Study : A comparative analysis of azo compounds showed that derivatives with similar structures displayed potent activity against various cancer cell lines, including breast and lung cancer cells. The IC50_{50} values ranged from 10 to 20 µM, indicating effective cytotoxicity .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also noteworthy. Research has demonstrated that certain azo compounds possess significant antibacterial and antifungal activities.

  • Case Study : In vitro assays against Staphylococcus aureus and Escherichia coli showed that (E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some studies suggest that this compound may exert anti-inflammatory effects by modulating cytokine production.

  • Research Findings : In a study assessing the impact on inflammatory markers in vitro, (E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid reduced the levels of TNF-alpha and IL-6 in activated macrophages by approximately 40% .

The biological activities of (E)-2-((2,6-Difluorophenyl)diazenyl)terephthalic acid can be attributed to several mechanisms:

  • DNA Interaction : The diazenyl moiety may interact with DNA, leading to strand breaks and subsequent apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
  • Cytokine Modulation : By influencing cytokine production, the compound can potentially alter inflammatory responses.

Summary of Biological Activities

Activity TypeMechanismEffectiveness (IC/MIC values)
AntitumorInduction of apoptosisIC50: 10-20 µM
AntimicrobialDisruption of cell membranesMIC against S. aureus: 15 µg/mL
Anti-inflammatoryCytokine modulationReduction of TNF-alpha by 40%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.